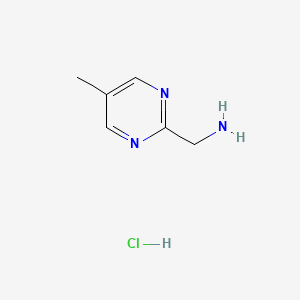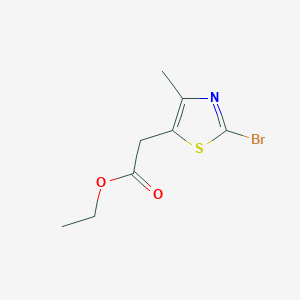![molecular formula C11H9F3O2 B1430214 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid CAS No. 143455-65-6](/img/structure/B1430214.png)
3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid
Vue d'ensemble
Description
3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid, also known as TFMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFMPB is a derivative of cinnamic acid and has a trifluoromethyl group attached to the phenyl ring.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid demonstrates significant utility in the field of chemical synthesis, particularly in reactions involving palladium-catalyzed decarboxylative coupling. For instance, its structural analogs, such as 2-octynoic acid and phenylpropiolic acid, have been employed in palladium-catalyzed decarboxylative coupling reactions with aryl halides. These reactions exhibit high reactivities and tolerate various functional groups, highlighting the acid's potential in facilitating complex synthetic transformations (Moon, Jang, & Lee, 2009).
Crystallography and Material Science
The crystal structure of (Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid has been determined, revealing a hydrogen-bonded dimer formation. This structural insight is crucial for understanding the material's physical properties and potential applications in material science. The different conformations observed within the dimer could influence the development of new materials or the optimization of existing ones for various industrial applications (Swenson, Lu, & Burton, 1997).
Organic Chemistry and Reagent Development
Further research into the oxidative trifluoromethylthiolation of 2,3-allenoic acids demonstrates the versatility of trifluoromethyl-containing compounds as reagents in organic synthesis. The study provides a method for the synthesis of β-trifluoromethylthiolated butenolides and furan derivatives, expanding the toolbox available for the synthesis of fluorinated organic compounds. This research underscores the potential of 3-[2-(trifluoromethyl)phenyl]but-2-enoic acid derivatives in developing novel reagents for organic synthesis (Pan, Huang, Xu, & Qing, 2017).
Propriétés
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7(6-10(15)16)8-4-2-3-5-9(8)11(12,13)14/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQQWCAZFPUBLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90771297 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90771297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143455-65-6 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90771297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(6,7-Dimethoxyisoquinolin-1-yl)propyl]amine hydrochloride](/img/structure/B1430137.png)

![{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine](/img/structure/B1430140.png)


![Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate](/img/structure/B1430145.png)
![3-Methyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1430147.png)
![8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine](/img/structure/B1430148.png)
![Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1430150.png)

![4-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B1430154.png)